![molecular formula C23H20F3N5O2 B6491740 9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide CAS No. 903365-98-0](/img/structure/B6491740.png)

9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

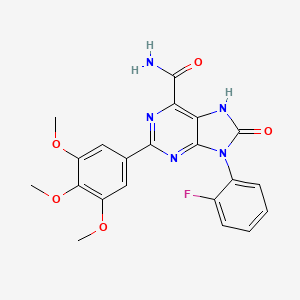

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its lipophilic nature and metabolic stability . The tert-butylphenyl group is a common motif in medicinal chemistry, known for its steric bulk and hydrophobic characteristics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, with the various substituents attached at the specified positions. The trifluoromethyl group would likely add electron-withdrawing character, while the tert-butylphenyl group would add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The purine core is aromatic and thus relatively stable. The trifluoromethyl group is generally considered to be stable under a wide range of conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and permeability .Applications De Recherche Scientifique

Photocatalysis and Organic Synthesis

The compound’s unique structure suggests potential as a photocatalyst. Researchers have explored its use in photochemical reactions due to its robustness and chemical stability. Notably, it serves as an alternative to transition-metal-based photocatalysts, offering improved redox potential .

Cross-Coupling Reactions

Another application lies in cross-coupling chemistry. Specifically, 4-tert-butylphenylboronic acid , a derivative of our compound, serves as a valuable building block in the synthesis of tetracycline derivatives .

Hereditary Angioedema (HAE) Treatment

Berotralstat, a related compound with a trifluoromethyl group, has been FDA-approved for treating HAE. Although not identical, the structural similarities between berotralstat and our compound warrant further investigation into their shared pharmacological properties .

Agrochemicals and Pest Control

The nitrile derivative 2-(4-tert-butylphenyl)-3-oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile (a hydrolysis product) has potential applications in agrochemicals. Researchers may explore its use as a herbicide or pesticide .

Propriétés

IUPAC Name |

9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2/c1-22(2,3)13-7-9-15(10-8-13)31-20-17(29-21(31)33)16(18(27)32)28-19(30-20)12-5-4-6-14(11-12)23(24,25)26/h4-11H,1-3H3,(H2,27,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQWKCMULSTRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-(tert-butyl)phenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3,4-difluorophenyl)methyl]sulfanyl}-9-[(4-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B6491667.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B6491675.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6491681.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491697.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6491701.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6491709.png)

![5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6491715.png)

![N-[(4-fluorophenyl)methyl]-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B6491720.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6491724.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6491727.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one](/img/structure/B6491730.png)

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,4-difluorophenyl)methyl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6491744.png)

![3-{[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]methyl}benzonitrile](/img/structure/B6491754.png)